molecular formula C4H3NO3S B065497 4-hydroxyisothiazole-3-carboxylic acid CAS No. 178316-76-2

4-hydroxyisothiazole-3-carboxylic acid

Cat. No.: B065497
CAS No.: 178316-76-2
M. Wt: 145.14 g/mol
InChI Key: LBJHLSZIKSJOJD-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 3rd position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-thiazole-3-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by hydroxylation and carboxylation reactions .

Industrial Production Methods

Industrial production of 4-Hydroxy-1,2-thiazole-3-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

4-Hydroxy-1,2-thiazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the thiazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHLSZIKSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623248
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178316-76-2
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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